molecular formula C19H14Cl2N4O4 B409874 N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B409874
M. Wt: 433.2g/mol
InChI Key: QKPHRJBGGSUODX-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with chloro, methyl, and nitro groups, and an acetamide moiety linked to a phenyl ring with a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chloro groups.

Major Products

    Amino derivatives: from reduction of the nitro group.

    Hydroxy derivatives: from nucleophilic substitution of chloro groups.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and phenylcarbonyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both nitro and phenylcarbonyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C19H14Cl2N4O4

Molecular Weight

433.2g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C19H14Cl2N4O4/c1-11-17(21)19(25(28)29)23-24(11)10-16(26)22-15-8-7-13(20)9-14(15)18(27)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)

InChI Key

QKPHRJBGGSUODX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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